(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride
Overview
Description
“(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride” is a chemical compound. It is an analogue of N,N-dimethyl enaminones, which are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, dimethyl trans-but-2-enoylphosphonate, a related compound, has been prepared in moderate yield from the reaction of trimethyl phosphite with excess of trans-but-2-enoyl chloride . When the reaction is carried out using equimolar quantities of reactants, the major product is the trans-but-2-enoyl ester .Chemical Reactions Analysis
The reactions of similar compounds, such as trialkyl phosphites with 2-methylpropenoyl and propenoyl chlorides, follow similar pathways but at different relative rates . The ester is formed by the facile reaction of the trans-but-2-enoyl phosphonate with trimethyl phosphite to give the pentacovalent oxaphospholen, which is then attacked by trans-but-2-enoyl chloride .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride plays a crucial role in the synthesis of various pharmaceutical compounds. For instance, it is used in the synthesis of neratinib, an anticancer drug, through the Wittig–Horner reaction. This method involves the reaction of phosphonates with carbonyl compounds, where ethyl diethoxyphosphinylacetate and dimethylaminoacetaldehyde diethylacetal are used instead of (E)-4-(dimethylamino)but-2-enoyl acid hydrochloride and oxalyl chloride (Gu et al., 2013).
Catalytic Applications
4-(N,N-Dimethylamino)pyridine hydrochloride, a salt of this compound, is used as a recyclable catalyst for the acylation of inert alcohols and phenols. The reaction mechanism involves the direct formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which reacts with a nucleophilic substrate to release the acylation product (Liu et al., 2014).
Synthesis of Heterocyclic Compounds
The compound is also used in synthesizing novel heterocyclic compounds. For example, it reacts with glacial acetic acid and/or thionyl chloride to afford pyrano[3,2-c]quinoline-4,5-diones, leading to various five-, six-, and seven-membered heterocyclic substituents (Abass et al., 2013).
Photolabile Polymers
A cationic polymer synthesized from this compound exhibits light-sensitive properties. Upon irradiation, it transforms into a zwitterionic form, which has applications in condensing and releasing double-strand DNA, and in switching antibacterial activity (Sobolčiak et al., 2013).
Molecular Structure Studies
The crystal structure analysis of derivatives of this compound provides insights into molecular interactions and stability. This contributes to understanding the chemical behavior and potential applications of these compounds (Engman et al., 2004).
Properties
IUPAC Name |
(E)-4-(dimethylamino)but-2-enoyl chloride;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-4H,5H2,1-2H3;1H/b4-3+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAHELIXMHBDLQ-BJILWQEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1055943-40-2 | |
Record name | (2E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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